Product packaging for Fluorene-2,9-diamine(Cat. No.:CAS No. 7148-37-0)

Fluorene-2,9-diamine

Cat. No.: B13127226
CAS No.: 7148-37-0
M. Wt: 196.25 g/mol
InChI Key: AKTKXGABFWDIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorene-2,9-diamine (CAS 7148-37-0) is a high-purity organic compound with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol. This diamine-functionalized fluorene derivative serves as a versatile and critical building block in materials science research, particularly in the development of advanced organic electronic and photonic devices. The primary research value of this compound lies in its application as a precursor for synthesizing novel organic materials. Its rigid, planar fluorene core contributes to high thermal stability and favorable charge-transport properties in derived compounds. A significant application is in the design and synthesis of hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs). Researchers have synthesized spiro(adamantane-2,9'-fluorene)-based triaryldiamines from analogous structures, which demonstrated high glass transition temperatures (Tg) and enhanced morphological stability in amorphous thin films—key requirements for durable, high-performance OLED devices . The incorporation of the fluorene core, as opposed to a biphenyl group, is a established strategy for achieving this enhanced thermal stability . Beyond OLEDs, the structural motif of fluorene is extensively explored in other cutting-edge research areas. Fluorene-based derivatives are investigated for use in two-photon absorption materials for bioimaging and photodynamic therapy, where large Stokes shifts and high fluorescent quantum yields are desired . Furthermore, the fluorene scaffold is a common component in the synthesis of conjugated polymers and dyes, where its properties can be tuned through functionalization at the 2 and 9 positions to alter π-conjugation and solubility . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2 B13127226 Fluorene-2,9-diamine CAS No. 7148-37-0

Properties

CAS No.

7148-37-0

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluorene-2,9-diamine

InChI

InChI=1S/C13H12N2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13H,14-15H2

InChI Key

AKTKXGABFWDIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorene-2,9-diamine can be synthesized through several methods. One common approach involves the nitration of fluorene to produce 2,9-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield the desired diamine . Another method includes the functionalization of fluorene derivatives with appropriate amino groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, ensuring high purity and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Fluorene-2,9-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and various substituted fluorene derivatives.

Scientific Research Applications

Fluorene-2,9-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorene-2,9-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. In organic electronics, the compound’s rigid structure and high thermal stability make it an excellent candidate for studying enzyme interactions and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to diaminofluorenes:

Compound Structure/Substituents Key Properties/Applications References
2,7-Diaminofluorene Amino groups at 2,7-positions - Molecular Weight : 196.25 g/mol
- Solubility : Soluble in polar organic solvents (e.g., DMSO)
- Applications : Used in pseudoperoxidase assays for hemoglobin detection .
Ethacridine Lactate Monohydrate 7-Ethoxyacridine-3,9-diamine derivative - Molecular Weight : 361.4 g/mol
- Solubility : Sparingly soluble in water, very slightly soluble in alcohol
- Applications : Pharmaceutical agent (antiseptic, labor inducer) .
9-Fluorenone Ketone group at 9-position - Reactivity : Electrophilic aromatic substitution at 2,7-positions
- Applications : Precursor for fluorescent dyes and polymers.

Physicochemical Properties

  • Electronic Properties: 2,7-Diaminofluorene exhibits strong fluorescence due to extended π-conjugation and amino group electron donation. Ethacridine Lactate shows reduced fluorescence compared to fluorene derivatives, likely due to the electron-withdrawing ethoxy group and acridine’s heterocyclic nitrogen .
  • Thermal Stability: 2,7-Diaminofluorene decomposes above 250°C, while Ethacridine Lactate has lower thermal stability (decomposition ~180°C), attributed to its hydrated structure .

Research Findings and Data Tables

Table 1: Comparative Solubility and Stability

Property 2,7-Diaminofluorene Ethacridine Lactate 9-Fluorenone
Water Solubility Low (organic solvents) Sparingly soluble Insoluble
Thermal Decomposition >250°C ~180°C >300°C
Fluorescence λmax 420 nm Not reported 365 nm

Biological Activity

Fluorene-2,9-diamine, a derivative of fluorene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes two amine groups at the 2 and 9 positions of the fluorene backbone. The following sections will explore its biological activity, including antimicrobial properties, mechanisms of action, and applications in medicinal chemistry.

1. Antimicrobial Activity

Recent studies have demonstrated that fluorene derivatives exhibit significant antimicrobial properties. For instance, research involving various Schiff base derivatives synthesized from 9-fluorenone indicated that compounds similar to this compound showed promising antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. Specifically, N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine was noted for its high docking score in molecular interactions with bacterial proteins, suggesting strong potential as an antimicrobial agent .

Compound NameBacterial StrainActivity (mm)
N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamineE. coli17.9
This compoundStaphylococcus aureusNot specified

2. Anticancer Potential

Fluorene derivatives have also been investigated for their anticancer properties. A study highlighted the antiproliferative effects of certain fluorene-based compounds on cancer cell lines. The introduction of specific alkyl groups in the side chains was found to enhance their activity as topoisomerase inhibitors—an important target in cancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through interaction with biomolecular targets. It is believed that the amine groups facilitate hydrogen bonding and π-stacking interactions with nucleic acids and proteins, which can disrupt normal cellular functions leading to antimicrobial or anticancer effects.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of tests were conducted to evaluate the antibacterial efficacy of fluorene derivatives against common pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones when tested against S. aureus and Pseudomonas aeruginosa, confirming their potential as therapeutic agents.

Case Study 2: Anticancer Activity Assessment

A separate study focused on the cytotoxic effects of fluorene-based compounds on human cancer cell lines. Using MTT assays, it was found that certain derivatives displayed IC50 values comparable to established chemotherapeutic agents, suggesting their viability as candidates for further drug development.

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